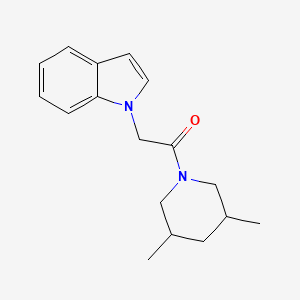
1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic organic compound that features both a piperidine and an indole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine.
Introduction of the Indole Group: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using an indole derivative and a suitable electrophile.
Final Assembly: The final step involves the formation of the ethanone linkage, which can be achieved through a condensation reaction between the piperidine and indole intermediates.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The indole and piperidine rings can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as binding to specific receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-pyridin-1-yl)ethanone
Uniqueness
1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-1-yl)ethanone is unique due to the presence of both the piperidine and indole rings, which may confer distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C17H22N2O |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-indol-1-ylethanone |
InChI |
InChI=1S/C17H22N2O/c1-13-9-14(2)11-19(10-13)17(20)12-18-8-7-15-5-3-4-6-16(15)18/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
TZWIFKPHIBDNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14865174.png)
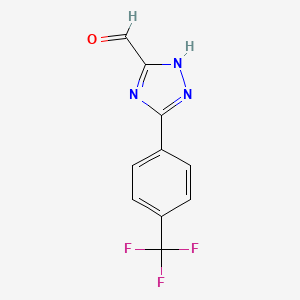
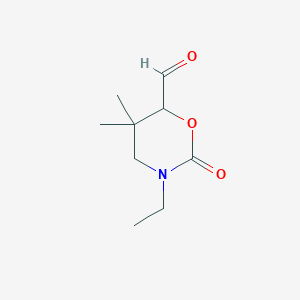

![(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-chromen-6-ol](/img/structure/B14865203.png)

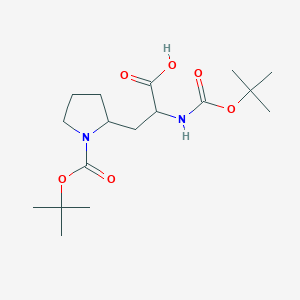


![6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14865219.png)


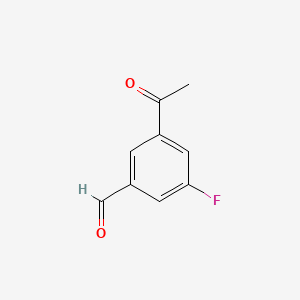
![Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate](/img/structure/B14865236.png)
